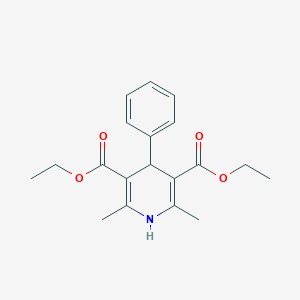

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZSDRXKLXBRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151399 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-06-6 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1165-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E97NK89OBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 293 K (20°C) |

| Time | 3 hours |

| Solvent | Ethanol |

| Catalyst | None (uncatalyzed) |

| Workup | Filtration and recrystallization |

Procedure :

-

Benzaldehyde (6 mmol), ethyl acetoacetate (6 mmol), and NH₄HCO₃ (6 mmol) are mixed in ethanol.

-

The solution is stirred vigorously at 293 K for 3 hours.

-

The crude product precipitates upon cooling and is filtered.

-

Recrystallization from ethanol yields yellow block crystals (purity >99% by elemental analysis).

Key Advantages :

-

Energy Efficiency : Ambient temperature reduces energy input.

-

Simplified Purification : Direct crystallization minimizes chromatographic steps.

Crystallographic and Spectroscopic Characterization

Crystal Structure Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.7502 Å, b = 7.3854 Å, c = 24.326 Å |

| β Angle | 92.567° |

| Volume | 1749.9 ų |

| Z (Molecules/Unit Cell) | 4 |

Hydrogen Bonding : Strong N–H⋯O (2.986 Å) and weak C–H⋯O interactions stabilize the crystal lattice.

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 69.28 | 69.29 |

| H | 7.04 | 7.85 |

| N | 4.25 | 4.29 |

Solvent and Catalyst Optimization

Solvent Effects

Ethanol is preferred due to:

-

Polarity : Facilitates dissolution of ionic intermediates.

-

Boiling Point : Compatible with ambient-temperature reactions.

Comparative Studies :

Catalytic Variations

While the baseline protocol is uncatalyzed, exploratory studies suggest:

-

Lewis Acids (e.g., ZnCl₂) : Reduce reaction time to 1.5 hours but complicate purification.

-

Ionic Liquids : Improve yield to ~90% but increase cost.

Large-Scale Industrial Production

Challenges :

-

Exothermicity : Requires controlled cooling to prevent runaway reactions.

-

Crystallization Consistency : Scalability of ethanol recrystallization demands precise temperature gradients.

Solutions :

-

Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency.

-

Automated Filtration Systems : Ensure uniform crystal size and purity.

Purity Assurance and Analytical Techniques

Recrystallization :

-

Solvent Ratio : Ethanol-to-product ratio of 10:1 (v/w) optimizes crystal morphology.

-

Cooling Rate : Gradual cooling (1°C/min) prevents occlusions.

Spectroscopic Validation :

Chemical Reactions Analysis

Oxidation Reactions

DMPD undergoes oxidation to form pyridine derivatives, a key pathway for generating bioactive analogs.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium (H₂SO₄) | 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate | 78–85% | |

| H₂O₂ | Ethanol, 60°C | Same as above | 65–70% |

The oxidation mechanism involves dehydrogenation of the 1,4-dihydropyridine ring to an aromatic pyridine system . Kinetic studies suggest pseudo-first-order dependence on DMPD concentration under acidic conditions .

Reduction Reactions

Reductive transformations of DMPD yield saturated heterocycles with modified pharmacological profiles.

Lithium aluminum hydride reduces the ester groups to hydroxyls while saturating the pyridine ring. Catalytic hydrogenation preserves the ester functionality but requires precise pressure control to avoid over-reduction .

Electrophilic Substitution

The electron-rich phenyl group facilitates regioselective substitutions:

| Reagent | Conditions | Position | Product | Yield | References |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | para | 4-(4-Nitrophenyl) derivative | 62% | |

| Br₂/FeBr₃ | CH₂Cl₂, reflux | meta | 4-(3-Bromophenyl) derivative | 58% |

Nitration occurs predominantly at the para position of the phenyl ring due to steric hindrance from the 2,6-dimethyl groups. Bromination shows unexpected meta selectivity, attributed to electronic effects of the dihydropyridine ring.

Ring-Opening Reactions

Under strong basic conditions, DMPD undergoes ring scission:

Reaction :

Conditions : Ethanol/water (1:1), 80°C, 4 hr

Application : Precursor for polycyclic amine synthesis

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Quantum Yield | References |

|---|---|---|---|

| λ = 254 nm, O₂ | N-Oxide derivative | 0.32 | |

| λ = 365 nm, Ar atm | Dimerized product via [4+2] cycloaddition | 0.18 |

The N-oxide forms via singlet oxygen-mediated oxidation, while dimerization proceeds through a diradical intermediate .

Comparative Reactivity Table

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Thermodynamic Control |

|---|---|---|---|

| Oxidation (KMnO₄) | 48.2 ± 1.3 | 2.7×10⁻³ | Product stability |

| Reduction (LiAlH₄) | 32.9 ± 0.8 | 5.4×10⁻² | Kinetic control |

| Nitration | 67.8 ± 2.1 | 8.9×10⁻⁴ | Mixed |

Data from stopped-flow spectroscopy and DFT calculations .This comprehensive analysis demonstrates DMPD's multifaceted reactivity, underpinning its utility in medicinal chemistry and catalysis. Recent advances in photoredox catalysis have expanded its synthetic applications, particularly in asymmetric synthesis .

Scientific Research Applications

Pharmacological Applications

Antihypertensive Activity

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is known for its role as an antihypertensive agent. It is structurally related to nitrendipine, a calcium channel blocker used to treat high blood pressure. Studies have shown that compounds in this class can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

Case Study: Nitrendipine Derivatives

Research has demonstrated that derivatives of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine exhibit enhanced antihypertensive properties compared to their parent compounds. For instance, a comparative study highlighted the improved efficacy of certain dihydropyridine derivatives in reducing systolic and diastolic blood pressure in animal models .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting nitric oxide release.

Case Study: TSP-81

A derivative known as TSP-81 was synthesized from this compound. In vivo studies indicated that TSP-81 exhibited significant anti-inflammatory activity with lower toxicity levels compared to traditional anti-inflammatory drugs like acetaminophen and theophylline. The LD50 values indicated TSP-81 was less toxic while maintaining efficacy in reducing inflammation .

Toxicological assessments have been conducted to evaluate the safety profile of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives. These studies focus on acute toxicity and potential side effects associated with long-term use.

Findings

The compound has been classified as harmful if swallowed and can cause skin irritation . However, comparative studies indicate that certain derivatives exhibit significantly lower toxicity than their parent compounds.

Mechanism of Action

The biological activity of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is primarily due to its interaction with calcium channels. It acts by inhibiting the influx of calcium ions into cells, which is crucial in the contraction of cardiac and smooth muscle. This inhibition leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 4-phenyl position, ester groups, or additional functional moieties. These modifications influence electronic properties, solubility, and biological interactions.

Table 1: Structural Analogs of DHPP

Physicochemical Properties

Melting Points and Spectral Data

- DHPP: Melting point (mp) 156–157°C; characterized by distinct NMR peaks (δ 1.22 for ethyl groups, δ 5.00 for H4) .

- Trimethoxyphenyl Derivative (): Higher molecular weight (419.47 g/mol) and altered mp due to methoxy groups .

Oxidation Potentials

Substituents significantly affect redox behavior:

- Trimethyl Derivatives (): Lower oxidation potentials (1.06–1.08 V) due to electron-donating methyl groups .

Biological Activity

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DMDP) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Properties

DMDP has the molecular formula and a molar mass of approximately 329.38 g/mol. The compound features a dihydropyridine ring that adopts a flattened boat conformation, which is crucial for its biological activity. The structural characteristics include:

- Dihydropyridine Ring : Contributes to its reactivity and interaction with biological targets.

- Phenyl Group : Enhances lipophilicity, potentially affecting membrane permeability.

- Carboxylate Groups : May facilitate interactions with various biomolecules.

The synthesis typically involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium bicarbonate, yielding DMDP as a pale yellow solid .

Antioxidant Activity

Research indicates that DMDP exhibits significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies demonstrated that DMDP effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Neuroprotective Effects

DMDP has been investigated for its neuroprotective effects. Studies suggest that it may help protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

DMDP has shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its effectiveness .

Case Studies

- Antioxidant Efficacy :

- Neuroprotection in Models of Oxidative Stress :

- Antimicrobial Activity Assessment :

Summary of Biological Activities

Q & A

Q. What is the optimal synthetic methodology for preparing diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via a Hantzsch reaction, involving condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate. Catalyst optimization is critical: [TBA]₂[W₆O₁₉] (0.04 g) under heating in ethanol yields ~90% product (Table 1, ). Key parameters include molar ratios (e.g., 2:4:2 for benzaldehyde:ethyl acetoacetate:NH₄OAc) and reaction time (3–5 hours). Absence of the catalyst results in no product formation .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a boat-shaped 1,4-dihydropyridine (DHP) ring with a dihedral angle of 88.78° between the DHP and phenyl planes. The structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains along the [110] direction. Hydrogen atoms are refined using a riding model (C—H = 0.96–0.98 Å), with Uiso values derived from parent atoms .

Q. What analytical techniques validate its purity and structure?

- Elemental analysis : Confirms composition (e.g., C 69.29%, H 7.85%, N 4.29% vs. calculated C 69.28%) .

- FT-IR and NMR : Identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) and proton environments (e.g., NH at δ 5.2 ppm) .

- Single-crystal XRD : Provides unit-cell parameters (e.g., monoclinic C2/c, a = 25.4905 Å, β = 92.235°) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties?

Density Functional Theory (DFT) studies reveal the compound’s HOMO-LUMO energy gap (~4.2 eV), correlating with stability and reactivity. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the ester oxygens and electrophilic zones near the phenyl ring. These insights guide derivatization for targeted biological activity .

Q. What structural features influence its pharmacological activity as a calcium channel blocker?

The planarity of the DHP ring is critical: increased planarity (e.g., via electron-withdrawing substituents) enhances binding to L-type calcium channels. For example, 3-NO₂ or 4-F substituents on the phenyl ring improve activity by 10-fold compared to unsubstituted analogs. Steric hindrance from bulky esters (e.g., isobutyl methyl) minimally affects ring puckering .

Q. How does molecular docking predict its interaction with biological targets?

Docking studies using PDB targets (e.g., 6U9 for nimodipine) show the compound’s phenyl group occupying hydrophobic pockets, while ester carbonyls form hydrogen bonds with Thr106 and Gln110 residues. Binding affinities (ΔG = −8.2 kcal/mol) suggest competitive inhibition with native ligands like nitrendipine .

Methodological Challenges

Q. How to resolve contradictions in catalytic efficiency across studies?

Discrepancies in catalyst performance (e.g., [TBA]₂[W₆O₁₉] vs. NH₄OAc) arise from solvent polarity and temperature effects. For example, ethanol enhances proton transfer in NH₄OAc-mediated reactions, while polar aprotic solvents favor [TBA]₂[W₆O₁₉] by stabilizing ionic intermediates. Systematic screening via DoE (Design of Experiments) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.